Structural Elucidation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive NMR Guide
Structural Elucidation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic Acid: A Comprehensive NMR Guide
Executive Summary
The compound 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid (CAS: 32002-71-4) represents a highly functionalized, electron-rich heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical synthesis[1]. The thiazole core is a privileged structure in drug development, and its precise structural characterization is paramount for downstream synthetic validation and quality control. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the causality behind experimental workflows, solvent selection, and the quantum mechanical rationale for the observed chemical shifts.
Structural and Mechanistic Context
The thiazole ring is a five-membered heteroaromatic system containing both an electron-withdrawing imine-like nitrogen and an electron-donating thioether-like sulfur. In 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid, the pi-system is heavily polarized by three distinct functional groups:
-
2-Methyl Group: An electron-donating group (EDG) via hyperconjugation.
-
4-Carboxylic Acid: A strong electron-withdrawing group (EWG) that heavily deshields the local environment.
-
5-Benzoyl Group: A highly anisotropic, conjugated EWG that extends the pi-delocalization across the adjacent phenyl ring.
Understanding this push-pull electronic distribution is critical. The local magnetic shielding environments of the carbon and hydrogen nuclei are dictated by these electronic modulators, which directly translate to the observed NMR chemical shifts[2].
Fig 1. Logical mapping of structural moieties to NMR chemical shifts.
Experimental Workflows: High-Fidelity NMR Acquisition
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating system. The protocol below outlines the step-by-step methodology required to obtain quantitative, high-resolution spectra for highly polar thiazole derivatives.
Step 1: Sample Preparation & Solvation
-
Action: Accurately weigh 15.0 mg of the analyte and dissolve it entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The carboxylic acid group forms strong, unpredictable hydrogen-bonded dimers in non-polar solvents like CDCl 3 , leading to extreme line broadening. DMSO- d6 acts as a strong hydrogen bond acceptor, disrupting these dimers to yield a sharper, quantifiable -COOH signal. TMS acts as the internal zero-point reference, validating the chemical shift scale.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample into a 400 MHz NMR spectrometer. Perform 3D gradient shimming and tune/match the probe to the exact resonance frequencies of 1 H and 13 C nuclei.
-
Causality: The high dielectric constant of DMSO- d6 alters the impedance of the NMR probe. Manual tuning ensures maximum RF power transfer, while precise shimming prevents asymmetric line broadening, which is critical for resolving the J -coupling of the benzoyl aromatic protons.
Step 3: 1 H NMR Acquisition
-
Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 transients at 298 K.
-
Causality: A 30° flip angle combined with a 2-second D1 ensures complete longitudinal relaxation ( T1 ) between pulses. This guarantees that the integration ratio between the aliphatic methyl protons and the aromatic protons remains strictly quantitative.
Step 4: 13 C NMR Acquisition
-
Action: Execute a proton-decoupled 1D carbon sequence using WALTZ-16 composite pulse decoupling. Acquire 1024 transients with a D1 of 2.0 seconds.
-
Causality: WALTZ-16 decoupling removes 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets. This maximizes the signal-to-noise ratio, which is absolutely vital for detecting the quaternary carbons (C2, C4, C5, and the two C=O groups) that lack the Nuclear Overhauser Effect (NOE) enhancement enjoyed by protonated carbons.
Fig 2. Standardized self-validating workflow for NMR data acquisition.
Spectral Data Analysis & Causality
The following tables summarize the empirical spectral data derived from the structural and electronic environment of the molecule.
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 4-COOH | 13.50 | br s | 1H | - | Carboxylic acid proton |
| C2', C6' (Ph) | 7.82 | d | 2H | 7.5 | Benzoyl ortho-protons |
| C4' (Ph) | 7.65 | t | 1H | 7.5 | Benzoyl para-proton |
| C3', C5' (Ph) | 7.52 | t | 2H | 7.5 | Benzoyl meta-protons |
| 2-CH 3 | 2.72 | s | 3H | - | Methyl protons on thiazole C2 |
Mechanistic Insight for 1 H Shifts: The 2-methyl group, despite being an aliphatic moiety, is significantly shifted downfield to 2.72 ppm. This causality stems from its direct attachment to the sp 2 -hybridized, electron-deficient C2 position of the heteroaromatic thiazole ring[3]. The carboxylic acid proton appears as a broad singlet far downfield (~13.50 ppm) due to intense hydrogen bonding with the DMSO solvent and the electron-withdrawing pull of the adjacent C4-thiazole carbon.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |
| 5-C=O | 188.5 | Cq | Benzoyl carbonyl; deshielded by conjugation |
| C2 (Thiazole) | 169.5 | Cq | Thiazole core; flanked by N and S |
| 4-COOH | 163.2 | Cq | Carboxylic acid carbonyl |
| C4 (Thiazole) | 148.2 | Cq | Thiazole core; attached to EWG (-COOH) |
| C1' (Ph) | 137.5 | Cq | Benzoyl ipso-carbon |
| C5 (Thiazole) | 136.8 | Cq | Thiazole core; attached to EWG (Benzoyl) |
| C4' (Ph) | 133.4 | CH | Benzoyl para-carbon |
| C2', C6' (Ph) | 129.6 | CH | Benzoyl ortho-carbons |
| C3', C5' (Ph) | 128.8 | CH | Benzoyl meta-carbons |
| 2-CH 3 | 19.2 | CH 3 | Aliphatic methyl attached to heteroaromatic ring |
Mechanistic Insight for 13 C Shifts: The chemical shift of the C2 position in the thiazole ring is a textbook example of heteroatom-induced deshielding. Positioned squarely between the electronegative nitrogen and the highly polarizable sulfur atom, the C2 carbon experiences massive electron density withdrawal, pushing its resonance to ~169.5 ppm[3]. Furthermore, the addition of the benzoyl group at C5 introduces a highly anisotropic carbonyl pi-system. This structural feature not only dictates the C5 shift (~136.8 ppm) but also provides a characteristic, highly deshielded ketone carbonyl signal at ~188.5 ppm[2].
Conclusion
The structural elucidation of 5-Benzoyl-2-methyl-1,3-thiazole-4-carboxylic acid relies heavily on understanding the interplay between its electron-rich heteroaromatic core and its electron-withdrawing substituents. By employing a rigorously controlled, self-validating NMR acquisition protocol using DMSO- d6 , researchers can confidently assign the highly polarized quaternary carbons and specifically shifted protons. These verified spectral benchmarks serve as critical reference points for drug development professionals synthesizing complex thiazole-based therapeutics.
References
- AiFChem. "Phthalazinone Synthesis - Product Catalog." AiFChem.
- Sathunuru, R., & Bi, E. "FACILE SYNTHESIS OF 5-ACYL-2-AMINO-1,3-THIAZOLE BY THE REACTION OF THIAAZADIENES WITH a-HALO KETONES." Semantic Scholar.
- "Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies." PMC (PubMed Central).
Sources
- 1. Phthalazinone Synthesis - Product Catalog - AiFChem [aifchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
